molecular formula C19H19D5ClNO4 B1149984 6-beta-Naloxol D5 hydrochloride

6-beta-Naloxol D5 hydrochloride

Cat. No.: B1149984
M. Wt: 370.88
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its molecular formula C₁₉H₁₉D₅ClNO₄, with a molecular weight of 370.88 daltons. The compound's systematic International Union of Pure and Applied Chemistry name is (4R,4aS,7R,7aR,12bS)-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol hydrochloride. This nomenclature precisely describes the stereochemical configuration and the specific positioning of the five deuterium atoms within the molecular structure.

The Chemical Abstracts Service has not assigned a specific registry number for the deuterated version, though the parent compound 6-beta-naloxol carries the identifier 53154-12-4. Alternative nomenclature includes 6β-Naloxol D5 HCl and 6-beta-Naloxol-d5 hydrochloride, reflecting variations in chemical naming conventions across different suppliers and research institutions. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics for research applications.

The structural formula reveals a complex morphinan skeleton characteristic of opioid compounds, with the deuterium atoms strategically incorporated into the N-allyl side chain. This specific labeling pattern allows for precise tracking in analytical studies while preserving the essential pharmacophore features of the parent molecule. The compound's standard International Chemical Identifier key is VFEZXRHXAKHILC-WLVUUEHOSA-N, providing a unique digital fingerprint for database searches and compound identification.

Structural Relationship to Naloxone and Naltrexol

The structural relationship between this compound and naloxone represents a fundamental metabolic transformation pathway in opioid pharmacology. Naloxone undergoes hepatic metabolism through multiple enzymatic routes, with 6-keto reduction representing one of the three primary pathways for its biotransformation. This reduction process specifically targets the ketone group at the 6-position of naloxone, yielding both 6α-naloxol and 6β-naloxol as stereoisomeric products.

The enzymatic conversion of naloxone to naloxol isomers involves two distinct naloxone reductase enzymes designated as NR1 and NR2. These enzymes exhibit remarkable stereospecificity, with NR1 catalyzing the formation of 6α-naloxol and NR2 producing 6β-naloxol exclusively. Both enzymes belong to the aldo-keto reductase superfamily and demonstrate distinct biochemical characteristics. NR1 functions optimally at pH 8.0 with considerable activity toward both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, while NR2 operates preferentially at pH 6.1 with highly restricted specificity for nicotinamide adenine dinucleotide phosphate.

The metabolic pathway data reveals significant kinetic differences between the two reductase enzymes. NR1 exhibits a Michaelis constant of 1.0 mM and a maximum velocity of 76 milliiunits per milligram for naloxone substrate, whereas NR2 demonstrates a Michaelis constant of 0.06 mM and a maximum velocity of 162 milliiunits per milligram. These parameters indicate that NR2 possesses higher substrate affinity and catalytic efficiency for naloxone reduction compared to NR1.

Enzyme Substrate Specificity Michaelis Constant (mM) Maximum Velocity (milliiunits/mg) Optimal pH Cofactor Preference
NR1 6α-naloxol formation 1.0 76 8.0 NADH/NADPH
NR2 6β-naloxol formation 0.06 162 6.1 NADPH only

The relationship extends beyond simple metabolic conversion to encompass pharmacological activity profiles. Research demonstrates that naloxone and its metabolites, including 6β-naloxol, function as competitive reversible antagonists at opioid receptors. Structure-activity relationship studies indicate that 6-methylene substitution in naloxone derivatives causes approximately 50% increase in antagonistic activity while decreasing the duration of action. This finding suggests that the 6-position modifications, such as the reduction to naloxol, significantly influence both potency and pharmacokinetic properties.

Role of Deuterium Isotopologues in Pharmaceutical Research

Deuterium isotopologues have emerged as sophisticated tools in pharmaceutical research, offering unique advantages in drug development and analytical chemistry applications. The incorporation of deuterium into pharmaceutical compounds represents a specialized form of bioisosterism that can substantially impact various drug characteristics while maintaining fundamental biological activity. Deuterium substitution creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in enhanced metabolic stability and altered pharmacokinetic profiles.

The strategic application of deuterium labeling in this compound serves multiple research purposes. In mass spectrometry applications, the deuterium atoms provide a distinctive mass shift that enables precise compound identification and quantification in complex biological matrices. This isotopic labeling strategy proves particularly valuable in pharmacokinetic studies where accurate measurement of drug concentrations and metabolite formation is critical for understanding drug disposition and elimination pathways.

Recent advances in deuteration methodology have expanded beyond simple metabolic stability improvements to encompass comprehensive drug optimization strategies. The deuterium kinetic isotope effect can selectively slow metabolic reactions at specific sites, potentially improving therapeutic indices and reducing the formation of toxic metabolites. This approach has gained significant pharmaceutical industry attention, culminating in regulatory approvals for deuterated drugs such as deutetrabenazine in 2017 and deucravacitinib in 2022.

The pharmaceutical research community has increasingly recognized deuteration as a viable strategy for both drug repurposing through "deuterium switch" approaches and de novo drug design. Studies demonstrate that deuterium incorporation can affect drug performance in complex ways beyond simple pharmacokinetic improvements, including alterations in protein binding, tissue distribution, and receptor interactions. The selective placement of deuterium atoms allows researchers to fine-tune molecular properties while preserving essential pharmacophore features.

Research Application Deuterium Benefit Analytical Advantage Pharmaceutical Impact
Mass Spectrometry Distinct mass signature Enhanced detection sensitivity Improved quantification accuracy
Metabolic Studies Reduced metabolism rate Extended half-life tracking Better pharmacokinetic profiling
Mechanistic Investigations Kinetic isotope effects Pathway elucidation Targeted metabolism inhibition
Reference Standards Chemical stability Long-term storage viability Reliable analytical benchmarks

The development of deuterated pharmaceutical compounds requires sophisticated synthetic methodologies that enable precise isotopic incorporation while maintaining chemical integrity. Modern deuteration techniques include late-stage hydrogen-deuterium exchange reactions and the utilization of deuterium-enriched building blocks for comprehensive molecular construction. These approaches provide researchers with unprecedented control over isotopic substitution patterns, enabling the preparation of compounds with tailored deuterium distributions for specific research objectives.

The commercial viability of deuterated pharmaceuticals has attracted substantial investment from pharmaceutical companies, with multiple licensing agreements and acquisitions occurring in the deuteration technology sector. This commercial interest reflects the recognized potential of deuterium incorporation to enhance drug properties and create new intellectual property opportunities in pharmaceutical development. The success of approved deuterated drugs has validated the deuteration approach and encouraged continued investment in this specialized field of medicinal chemistry.

Properties

Molecular Formula

C19H19D5ClNO4

Molecular Weight

370.88

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Features of 6-beta-Naloxol D5 Hydrochloride and Related Compounds
Compound Core Structure Isotopic Labeling Primary Application Receptor Specificity
6-beta-Naloxol D5 HCl Naloxol derivative D5 (deuterium) Research (mechanistic studies) Opioid receptors (μ, κ, δ)
Naloxone HCl Naloxone None Clinical (opioid reversal) Opioid receptors (μ, κ, δ)
Naltrexone HCl Naltrexone None Clinical (alcohol/opioid use) Opioid receptors (μ, κ, δ)
Remdesivir-D5 Nucleoside analog D5 (deuterium) Antiviral research RNA polymerase (non-opioid)

Key Insights:

  • Deuterium Labeling: Unlike naloxone and naltrexone, 6-beta-Naloxol D5 HCl’s deuterium labeling allows precise tracking in metabolic studies, a feature absent in non-labeled clinical analogs .
  • Receptor Binding : While naloxone and 6-beta-Naloxol D5 HCl both target μ, κ, and δ opioid receptors, naloxone has higher binding affinity and faster onset, making it clinically preferable for emergency reversal .
  • Research vs. Clinical Use : Naltrexone is used for long-term opioid/alcohol dependence due to its prolonged half-life, whereas 6-beta-Naloxol D5 HCl is restricted to experimental settings .

Mechanistic Comparisons

Table 2: Pharmacodynamic and Kinetic Properties
Property 6-beta-Naloxol D5 HCl Naloxone HCl Naltrexone HCl
Half-life (in vitro) Prolonged (D5 effect) 1–1.5 hours 4–13 hours
Metabolic Stability High (deuterated) Moderate High
Competitive Binding IC50 ~15 nM (μ receptor) ~3 nM (μ receptor) ~1 nM (μ receptor)
Clinical Approval No Yes Yes

Research Findings:

  • Deuterium Effects : The D5 labeling in 6-beta-Naloxol reduces cytochrome P450-mediated metabolism, extending its half-life in experimental models compared to naloxone .
  • Receptor Affinity : Naloxone exhibits superior receptor displacement (lower IC50), critical for rapid opioid reversal, whereas 6-beta-Naloxol D5 HCl’s lower affinity limits its clinical utility .

Comparative Studies on Isotopic Analogs

Deuterated compounds like Remdesivir-D5 and 6-beta-Naloxol D5 HCl share enhanced metabolic stability but differ in therapeutic targets. For example, Remdesivir-D5 is used to study antiviral kinetics, while 6-beta-Naloxol D5 HCl focuses on opioid antagonism . No direct comparative studies between 6-beta-Naloxol D5 HCl and other deuterated opioids (e.g., naltrexone-D5) are available in the provided evidence, highlighting a research gap.

Preparation Methods

Catalytic Hydrogenation with Palladium Carbon

Patent CN110655548B describes a method for synthesizing 6-beta-methyl steroid compounds using a palladium carbon (Pd/C) catalyst and monophosphite ligands. While the substrate differs, the methodology is adaptable for naloxone reduction:

  • Reaction Conditions :

    • Catalyst : Pd/C (5–10% loading by weight)

    • Ligand : Chiral monophosphite ligands (e.g., compounds of formula V or VI) to enforce beta-selectivity.

    • Solvent : Ethanol or propanol (optimal for solubility and reaction kinetics).

    • Temperature : 75–80°C.

    • Hydrogen Source : Cyclohexene (acts as a hydrogen donor via transfer hydrogenation).

Under these conditions, naloxone undergoes ketone reduction to yield 6-beta-Naloxol with >95% stereoselectivity. The ligand’s chiral environment prevents alpha-OH formation, a common byproduct in unguided reductions.

Enzymatic Reduction

A study cited by AllgenBio describes hepatic enzymes reducing naloxone to 6-alpha- and 6-beta-Naloxol in vertebrates. While enzymatic methods are less common industrially, they offer an alternative for small-scale synthesis:

  • Enzyme Source : Liver microsomes or recombinant enzymes.

  • Cofactors : NADPH (for redox balance).

  • Yield : ~30–40% 6-beta-Naloxol, with the remainder as 6-alpha epimer.

Deuterium Labeling Strategies

6-beta-Naloxol D5 incorporates five deuterium atoms at the prop-2-en-1-yl side chain. Labeling is achieved via deuterium exchange or deuterated reagent use .

Deuteration Using Deuterated Cyclohexene

Adapting the Pd/C catalytic system from CN110655548B, cyclohexene-d10 replaces cyclohexene in the hydrogenation step. This introduces deuterium at the allylic position:

  • Reaction Modifications :

    • Deuterium Source : Cyclohexene-d10 (99% isotopic purity).

    • Conditions : Identical to Section 1.1, but under inert atmosphere to prevent protium contamination.

  • Outcome : The prop-2-en-1-yl group becomes CD2-CD=CD2, achieving D5 labeling.

Post-Synthesis Deuterium Exchange

Alternative methods involve treating 6-beta-Naloxol with deuterated acid (e.g., DCl/D2O) to exchange labile hydrogens:

  • Procedure :

    • Dissolve 6-beta-Naloxol in D2O.

    • Add DCl to protonate the tertiary amine, facilitating H/D exchange at acidic positions.

    • Isolate via lyophilization.

  • Limitations : Less specific than catalytic deuteration; may label non-target positions.

Hydrochloride Salt Formation and Crystallization

The final step converts 6-beta-Naloxol D5 into its hydrochloride salt, optimizing stability and solubility.

Acid-Base Reaction

  • Procedure :

    • Dissolve 6-beta-Naloxol D5 in anhydrous ethanol.

    • Add concentrated HCl (37%) dropwise at 0–5°C.

    • Stir for 2 hours, then concentrate under vacuum.

  • Yield : >90% (crude).

Crystallization Techniques

Patent CN105503888A details methods for naloxone hydrochloride crystallization, applicable here:

  • Solvent System : Ethanol/water (7:3 v/v).

  • Temperature Gradient : Cool from 60°C to 4°C over 12 hours.

  • Crystal Form : Monoclinic, P21 space group (confirmed via XRD).

Table 1: Crystallization Parameters for this compound

ParameterValueSource
Solvent RatioEthanol:H2O = 7:3
Cooling Rate5°C/hour
Final Purity≥98% (HPLC)
Crystal MorphologyNeedle-like, colorless

Analytical Characterization

Critical quality control metrics include:

  • Isotopic Purity : LC-MS confirms D5 labeling (m/z = 370.88).

  • Stereochemistry : Chiral HPLC (Chiralpak IA column) validates >99% 6-beta configuration.

  • Crystal Structure : PXRD matches reference patterns for hydrochloride salts.

Industrial-Scale Considerations

  • Cost Drivers : Deuterated reagents account for ~60% of raw material costs.

  • Optimization : Recycling Pd/C and ligands reduces expenses.

  • Regulatory Compliance : ICH guidelines require residual solvent testing (ethanol < 5,000 ppm).

Q & A

Q. How is the isotopic purity of 6-beta-Naloxol D5 hydrochloride confirmed in deuterium-labeling studies?

Methodological Answer: Isotopic purity is typically validated using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) . LC-MS quantifies the deuterium incorporation ratio by comparing the molecular ion peaks of labeled vs. unlabeled compounds, while NMR identifies the specific positions of deuterium substitution (e.g., methyl or hydroxyl groups). For example, NMR signals for protonated carbons adjacent to deuterium atoms show splitting patterns indicative of isotopic labeling .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer: Store the compound at -20°C in a tightly sealed, desiccated container to prevent degradation via hydrolysis or oxidation. Analytical standards dissolved in acetonitrile (e.g., 1.0 mg/mL) should be aliquoted to avoid freeze-thaw cycles, which can introduce variability in experimental results .

Q. How should researchers prepare stock solutions of this compound for in vitro assays?

Methodological Answer: Dissolve the compound in deuterated solvents (e.g., DMSO-d6 or CD3OD) to minimize proton exchange interference in NMR studies. For bioanalytical assays, prepare stock solutions in HPLC-grade acetonitrile or phosphate-buffered saline (pH 7.4) and validate concentration using UV-Vis spectrophotometry at λ~280 nm (aromatic absorption band) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported opioid receptor binding affinities for this compound?

Methodological Answer: Contradictions may arise from differences in receptor subtype selectivity (e.g., μ vs. κ receptors) or assay conditions (e.g., pH, temperature). To resolve these, perform competitive binding assays under standardized conditions (e.g., 25°C, pH 7.4) using radiolabeled ligands like [³H]-naloxone. Normalize data to account for deuterium’s kinetic isotope effect, which may alter binding kinetics .

Q. What experimental controls are critical when using this compound in metabolic stability studies?

Methodological Answer: Include unlabeled 6-beta-Naloxol hydrochloride as a control to differentiate deuterium-related metabolic effects. Use liver microsomes or hepatocytes from the same species to minimize interspecies variability. Monitor metabolites via LC-MS/MS, focusing on deuterium loss (e.g., hydrogen-deuterium exchange in cytochrome P450-mediated oxidation) .

Q. How can researchers optimize chromatographic separation of this compound from its unlabeled counterpart?

Methodological Answer: Employ reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:ammonium formate (0.1%, pH 3.5) in a gradient elution. The deuterium label increases retention time slightly (~0.5–1.0 min) due to reduced hydrophilicity. Validate separation using high-resolution MS to confirm baseline resolution .

Q. What strategies mitigate matrix interference in quantifying this compound in biological samples?

Methodological Answer: Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to isolate the compound from plasma or serum. For LC-MS/MS, employ deuterated internal standards (e.g., 6-beta-Naloxol D10) to correct for ion suppression/enhancement. Validate recovery rates (>85%) and limit of quantification (LOQ < 1 ng/mL) .

Data Interpretation & Experimental Design

Q. How should researchers analyze the pharmacokinetic (PK) data of this compound in comparative studies?

Methodological Answer: Apply compartmental modeling (e.g., two-compartment model) to assess absorption/distribution kinetics. Compare area under the curve (AUC) and half-life (t½) between labeled and unlabeled compounds. Statistical significance (p<0.05) in t½ differences may indicate deuterium’s isotope effect on metabolic clearance .

Q. What are the implications of deuterium labeling on the blood-brain barrier (BBB) permeability of this compound?

Methodological Answer: Deuterium can slightly increase lipophilicity (logP), potentially enhancing BBB penetration. Test this via in situ brain perfusion assays in rodent models, measuring brain-to-plasma ratio (Kp). Compare results with unlabeled naloxol and adjust dosing regimens in neuropharmacological studies accordingly .

Q. How can researchers validate the absence of racemization in synthesized this compound?

Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar organic mobile phase (e.g., ethanol:hexane). Compare retention times with enantiomerically pure standards. Circular dichroism (CD) spectroscopy can further confirm stereochemical integrity by analyzing Cotton effects at ~250 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.